molecular formula C8H5F2N B1445399 3,4-Difluoro-5-methylbenzonitrile CAS No. 1803833-51-3

3,4-Difluoro-5-methylbenzonitrile

Cat. No.: B1445399
CAS No.: 1803833-51-3
M. Wt: 153.13 g/mol
InChI Key: ATSPMHCCJTYZEF-UHFFFAOYSA-N
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Description

3,4-Difluoro-5-methylbenzonitrile is an organic compound with the molecular formula C8H5F2N. It is characterized by the presence of two fluorine atoms and a methyl group attached to a benzonitrile ring. This compound is of interest in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Difluoro-5-methylbenzonitrile typically involves the following steps:

  • Halogenation: The starting material, 5-methylbenzonitrile, undergoes halogenation to introduce fluorine atoms at the 3 and 4 positions.

  • Catalysts and Conditions: The reaction is often carried out using a catalyst such as palladium or nickel, and under specific conditions of temperature and pressure to ensure the selective introduction of fluorine atoms.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques are employed to ensure the efficient production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions: 3,4-Difluoro-5-methylbenzonitrile can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can convert the nitrile group to a primary amine.

  • Substitution: The fluorine atoms can be substituted with other functional groups, depending on the reagents used.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used for reduction reactions.

  • Substitution: Various nucleophiles can be used for substitution reactions, with conditions tailored to the specific reagent.

Major Products Formed:

  • Oxidation Products: Carboxylic acids and their derivatives.

  • Reduction Products: Primary amines.

  • Substitution Products: Compounds with different functional groups replacing the fluorine atoms.

Scientific Research Applications

3,4-Difluoro-5-methylbenzonitrile is utilized in various scientific research fields:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound is used in the study of biological systems and the development of bioactive molecules.

  • Medicine: It is investigated for its potential therapeutic properties and as a precursor for pharmaceuticals.

  • Industry: The compound finds applications in the production of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism by which 3,4-Difluoro-5-methylbenzonitrile exerts its effects depends on its specific application. For example, in pharmaceutical research, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can vary widely based on the context of its use.

Comparison with Similar Compounds

  • 3,4-Difluorobenzonitrile: Lacks the methyl group at the 5 position.

  • 5-Methylbenzonitrile: Lacks the fluorine atoms at the 3 and 4 positions.

Uniqueness: 3,4-Difluoro-5-methylbenzonitrile is unique due to the combination of fluorine atoms and the methyl group, which imparts distinct chemical and physical properties compared to its similar compounds. This combination can influence its reactivity, stability, and biological activity.

Properties

IUPAC Name

3,4-difluoro-5-methylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2N/c1-5-2-6(4-11)3-7(9)8(5)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATSPMHCCJTYZEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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